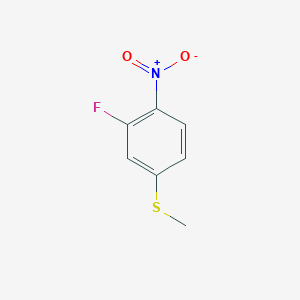

2-Fluoro-4-methylthio-1-nitrobenzene

Description

2-Fluoro-4-methylthio-1-nitrobenzene is a nitroaromatic compound featuring a fluorine atom at the ortho position (C2), a methylthio group (-SCH₃) at the para position (C4), and a nitro group (-NO₂) at the meta position (C1) relative to the fluorine. This unique substitution pattern confers distinct physicochemical properties, including enhanced reactivity in electrophilic substitution reactions due to the electron-withdrawing effects of the nitro and fluorine groups, as well as sulfur-mediated nucleophilic interactions from the methylthio substituent .

Structure

2D Structure

Propriétés

IUPAC Name |

2-fluoro-4-methylsulfanyl-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2S/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQUZZSEHGFNQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201282562 | |

| Record name | 2-Fluoro-4-(methylthio)-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201282562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025509-81-2 | |

| Record name | 2-Fluoro-4-(methylthio)-1-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1025509-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-(methylthio)-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201282562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Nitration of Fluorinated Aromatic Precursors

A common initial step is the nitration of fluorobenzene or fluorinated aromatic intermediates to introduce the nitro group at the desired position. This is typically achieved using a nitrating mixture of nitric acid and sulfuric acid under controlled temperature to avoid over-nitration or side reactions.

- Reaction conditions: Temperature maintained between 0–30°C to control regioselectivity.

- Solvent: Usually concentrated sulfuric acid acts as both solvent and catalyst.

- Outcome: Formation of 2-fluoro-1-nitrobenzene as an intermediate.

Introduction of the Methylthio Group

The methylthio group (-SCH3) is introduced at the para position relative to the nitro group through nucleophilic aromatic substitution or via thiolation of a suitable leaving group (e.g., halogen).

Method A: Thiolation of Halogenated Intermediates

Starting from 2-fluoro-4-halogen-1-nitrobenzene (e.g., bromide or chloride), the halogen is substituted by methylthiolate ions generated in situ from methylthiol and a base.

- Reagents: Methylthiol (CH3SH), base such as sodium hydride or potassium carbonate.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Conditions: Heating at 50–100°C for several hours.

- Advantages: High regioselectivity and yield.

Method B: Direct Methylthiolation

Alternatively, direct methylthiolation can be performed using electrophilic methylthio reagents on activated aromatic rings bearing nitro and fluoro substituents.

Fluorination Techniques

If the starting material lacks the fluorine substituent, selective fluorination can be carried out using:

- Electrophilic fluorination: Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

- Nucleophilic aromatic substitution: Replacement of a suitable leaving group (e.g., chlorine) with fluoride ion under elevated temperature.

Representative Synthetic Route Example

| Step | Starting Material | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 2-fluoro-1-nitrobenzene | Bromination (Br2, FeBr3 catalyst) | 2-fluoro-4-bromo-1-nitrobenzene | Halogenation at para position |

| 2 | 2-fluoro-4-bromo-1-nitrobenzene | Methylthiolate salt (CH3SNa), DMF, 80°C | This compound | Nucleophilic substitution of Br |

This route is supported by analogous procedures in aromatic substitution chemistry and is consistent with known reactivity patterns of nitrofluorobenzenes.

Practical Considerations and Optimization

- Solvent choice: Polar aprotic solvents (DMF, DMSO) are preferred to enhance nucleophilicity of methylthiolate ions.

- Temperature control: Elevated temperatures (50–100°C) facilitate substitution but must be optimized to prevent decomposition.

- Purification: Crude products are purified by recrystallization or chromatography to achieve high purity.

- Safety: Handling of methylthiol and nitrating agents requires strict safety protocols due to toxicity and volatility.

Analyse Des Réactions Chimiques

2-Fluoro-4-methylthio-1-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Fluoro-4-methylthio-1-nitrobenzene is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been linked to the development of tyrosine kinase inhibitors, which are critical in cancer therapy.

Case Study: Tyrosine Kinase Inhibitors

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of compounds derived from this compound that act as irreversible inhibitors of tyrosine kinases. These inhibitors have shown promise in treating conditions like cancer and atherosclerosis, demonstrating the compound's potential in therapeutic applications .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules through various chemical reactions.

Synthesis Pathways

Common synthetic routes involving this compound include:

- Nucleophilic Substitution : The fluorine atom can be replaced by various nucleophiles, allowing for the introduction of different functional groups.

- Electrophilic Aromatic Substitution : The nitro group can direct further substitutions on the aromatic ring, enhancing the complexity of synthesized compounds.

Agrochemical Applications

In addition to medicinal uses, this compound is explored for applications in agrochemicals. Its derivatives may serve as herbicides or fungicides due to their potential biological activity against pests.

Case Study: Herbicide Development

Research indicates that derivatives of this compound exhibit herbicidal properties, making them candidates for developing new agrochemical products . Such compounds are designed to target specific biochemical pathways in weeds while minimizing toxicity to crops.

Data Table: Comparison of Applications

Mécanisme D'action

The mechanism of action of 2-Fluoro-4-methylthio-1-nitrobenzene depends on the specific application. In biochemical assays, it may interact with enzymes or other proteins, affecting their activity. The molecular targets and pathways involved can vary, but the compound’s functional groups (fluorine, methylthio, and nitro) play a crucial role in its reactivity and interactions .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares 2-Fluoro-4-methylthio-1-nitrobenzene with key analogs, inferred from evidence and structural similarities:

Key Observations:

- Electron-Withdrawing Effects: The nitro group at C1 in the target compound enhances electrophilic substitution at the ortho and para positions relative to the methylthio group. This contrasts with 1-Fluoro-4-methoxy-2-nitrobenzene, where the methoxy group (-OCH₃) acts as an electron donor, reducing reactivity in such reactions .

- Steric and Polar Effects: The methylthio group (-SCH₃) introduces steric bulk and polarizability compared to smaller substituents like -F or -OCH₃. This may increase solubility in non-polar solvents compared to methoxy analogs .

- Thermal Stability: While melting points are unreported for the target compound, 1-Amino-4-chloro-2-nitrobenzene (mp 116–118°C) suggests nitroaromatic derivatives with amino groups exhibit higher crystallinity, whereas sulfur-containing groups like -SCH₃ may lower melting points due to reduced symmetry.

Activité Biologique

Overview

2-Fluoro-4-methylthio-1-nitrobenzene, with the molecular formula C7H6FNO2S and CAS number 1025509-81-2, is an organic compound characterized by a fluorine atom, a methylthio group, and a nitro group attached to a benzene ring. This compound has garnered interest in various fields including organic synthesis, medicinal chemistry, and environmental science due to its unique chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 187.19 g/mol |

| Melting Point | Data not available |

| Solubility | Data not available |

| Chemical Structure | Chemical Structure |

Synthesis

The synthesis of this compound typically involves the nitration of 2-Fluoro-4-methylthio-benzene using concentrated nitric acid and sulfuric acid as nitrating agents under controlled low-temperature conditions. This method ensures the selective formation of the nitro compound while minimizing side reactions.

The biological activity of this compound is largely attributed to its functional groups, which influence its interactions with biological systems. The nitro group can undergo reduction to form an amino group, which may participate in various biochemical pathways. The fluorine atom and methylthio group also play significant roles in modulating the compound's reactivity and binding affinity toward biological targets .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.

Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects against certain bacterial strains. This makes it a candidate for further investigation as a potential antimicrobial agent.

Toxicological Studies : Toxicity assessments have shown that compounds with similar structures can exhibit cytotoxic effects on various cell lines. The safety profile of this compound remains to be thoroughly evaluated through standardized toxicity assays.

Case Studies

Several studies have explored the biological implications of compounds similar to this compound:

- Enzyme Interaction Studies : A study investigated the binding affinity of nitro-substituted aromatic compounds with cytochrome P450 enzymes. Results indicated that structural modifications significantly impact enzyme activity, suggesting that this compound could similarly affect enzyme kinetics .

- Antimicrobial Activity Assessment : In vitro tests demonstrated that derivatives of nitrobenzene compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The specific activity of this compound requires further exploration but shows promise based on structural analogs .

- Toxicity Evaluation : Research on structurally related compounds highlighted potential cytotoxic effects in human cell lines, emphasizing the need for comprehensive toxicological evaluations of this compound to assess its safety for use in pharmaceuticals or agrochemicals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.